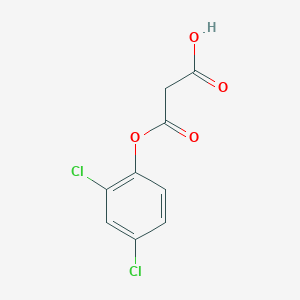

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid” is an organic compound. It is usually referred to by its ISO common name 2,4-D . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Synthesis Analysis

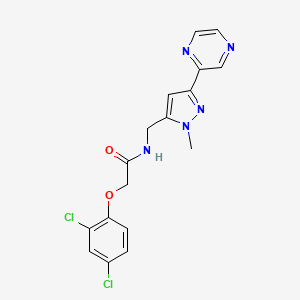

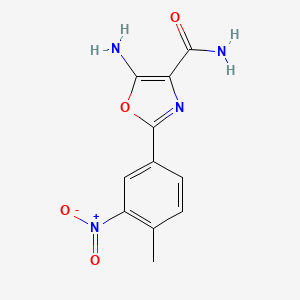

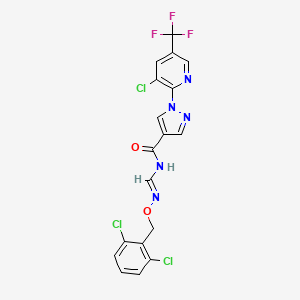

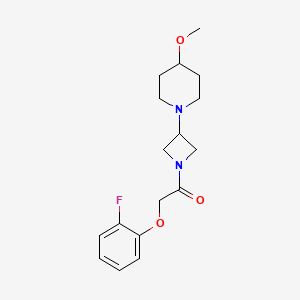

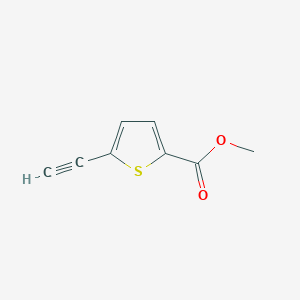

A series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were synthesized . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the chemical formula Cl2C6H3OCH2CO2H . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound has been studied for its reactions in various contexts. For instance, a salt-assisted liquid-liquid extraction (SALLE) technique coupled with high-performance liquid chromatography (HPLC) was developed for determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and edible seeds samples .Physical and Chemical Properties Analysis

The compound is an odorless white to tan solid . It has a molar mass of 221.04 g/mol . It is soluble in water with a solubility of 900 mg/L .Safety and Hazards

The compound is classified as having acute toxicity, serious eye damage, skin sensitization, specific target organ toxicity (single exposure), and short-term (acute) and long-term (chronic) aquatic hazard . It is advised to avoid breathing dust, to wear protective clothing, and to avoid release to the environment .

Orientations Futures

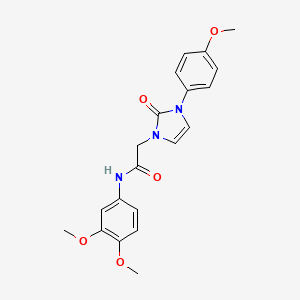

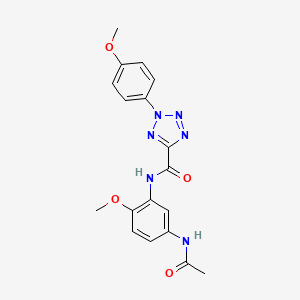

New derivatives of 2-(2,4-dichlorophenoxy)acetic acid are being synthesized and studied for their potential as anti-inflammatory agents . Molecular docking studies with COX-2 have shown promising results . Additionally, nanocarrier-based formulations are being developed to improve the use efficiency and reduce the off-target effects of pesticides .

Mécanisme D'action

Target of Action

The primary target of 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid, commonly referred to as 2,4-D, is a class of plant growth regulators known as auxins . Auxins play a crucial role in plant growth and development, influencing cell division, elongation, and differentiation .

Mode of Action

2,4-D mimics the action of natural auxins, causing uncontrolled, rapid growth in broadleaf plants, which eventually leads to their death . It interferes with normal plant growth processes by over-stimulating the plant’s growth hormones, leading to abnormal patterns of growth and development .

Biochemical Pathways

The biochemical pathways affected by 2,4-D involve the degradation of the compound by various microorganisms. The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . For instance, the fungus Mortierella sp. metabolizes 2,4-DCP producing four aromatic metabolites .

Pharmacokinetics

The pharmacokinetics of 2,4-D have been studied in animal models. After oral administration of 2,4-D in rats, the mean maximum serum concentration (Cmax) values were observed to be dose-dependent . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of 2,4-D’s action primarily involve the disruption of normal plant growth and development processes. This results in abnormal growth patterns, leading to the death of susceptible plants . On a molecular level, 2,4-D interferes with the normal functioning of plant growth hormones, leading to over-stimulation and uncontrolled growth .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2,4-D. The compound is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The presence of these compounds and their residues in the environment represents a real risk for humans and animals . The indiscriminate use of pesticides can produce numerous damages to the environment .

Analyse Biochimique

Biochemical Properties

It is known that 2,4-D, a structurally similar compound, is metabolized by various microorganisms, including fungi and bacteria . The enzymes involved in this process include those that catalyze the conversion of 2,4-D to 2,4-dichlorophenol (2,4-DCP), a key step in the degradation pathway . It is possible that 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid interacts with similar enzymes and biomolecules.

Cellular Effects

Studies on 2,4-D have shown that it can affect plant growth and development, potentially by influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that 2,4-D acts as a synthetic auxin, a type of plant hormone, and influences plant growth and development . It is possible that this compound has a similar mechanism of action, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on 2,4-D have shown that its effects can change over time, with long-term exposure leading to various effects on cellular function

Dosage Effects in Animal Models

Studies on 2,4-D have shown that it can cause various effects in animals, potentially including toxic or adverse effects at high doses

Metabolic Pathways

It is known that 2,4-D is metabolized by various microorganisms through a series of reactions involving different enzymes and cofactors . It is possible that this compound is involved in similar metabolic pathways.

Transport and Distribution

Studies on 2,4-D have shown that it can be transported and distributed within plants, potentially involving specific transporters or binding proteins

Subcellular Localization

It is known that 2,4-D can influence the localization of certain proteins within plant cells . It is possible that this compound has similar effects, potentially involving specific targeting signals or post-translational modifications.

Propriétés

IUPAC Name |

3-(2,4-dichlorophenoxy)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-5-1-2-7(6(11)3-5)15-9(14)4-8(12)13/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEPYLGATHPLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-7-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2908107.png)

![3,3-Dimethyl-1-[2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2908109.png)

![N-(1'-(3,5-dimethylisoxazole-4-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2908110.png)

![2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide](/img/structure/B2908111.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2908113.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2908125.png)